

Technical Guide: (3-chloro-4-methoxyphenyl)methanol (CAS 14503-45-8)

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Compound of Interest

Compound Name: (3-chloro-4-methoxyphenyl)methanol

Cat. No.: B084136

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Introduction

(3-chloro-4-methoxyphenyl)methanol is a substituted benzyl alcohol that serves as a key intermediate in organic synthesis. Its primary significance in the pharmaceutical industry lies in its role as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). Notably, it is a crucial building block for the synthesis of 3-chloro-4-methoxybenzenemethanamine, a key intermediate for the PDE-5 inhibitor, Avanafil.^[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols for its conversion to key intermediates, and analytical methodologies for its characterization. While direct biological data on **(3-chloro-4-methoxyphenyl)methanol** is limited, this document also summarizes the known biological activities of related substituted benzyl alcohols to provide context and suggest potential areas for future investigation.

Physicochemical Properties

A summary of the key physicochemical properties of **(3-chloro-4-methoxyphenyl)methanol** is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.

Table 1: Physicochemical Data for **(3-chloro-4-methoxyphenyl)methanol**

Property	Value	Source
CAS Number	14503-45-8	[2]
Molecular Formula	C ₈ H ₉ ClO ₂	[2][3]
Molecular Weight	172.61 g/mol	[2]
Appearance	Liquid	
Density	1.274 g/mL at 25 °C	
Refractive Index	n ₂₀ /D 1.566	
Flash Point	> 110 °C (> 230 °F) - closed cup	
SMILES	COc1ccc(CO)cc1Cl	[2]
InChI	1S/C8H9ClO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3	
InChI Key	TZHJVLGDHRXGDX-UHFFFAOYSA-N	

Synthesis and Reactions

(3-chloro-4-methoxyphenyl)methanol is a valuable starting material for the synthesis of more complex molecules. A prominent application is its conversion to 3-chloro-4-methoxybenzenemethanamine.[1][4]

Synthesis of 3-chloro-4-methoxybenzenemethanamine

This synthesis is a multi-step process involving the initial chlorination of the benzyl alcohol followed by the formation of a quaternary ammonium salt and subsequent hydrolysis.[4]

Step 1: Synthesis of 3-chloro-4-methoxybenzyl chloride[1][4]

- Dissolve **(3-chloro-4-methoxyphenyl)methanol** in tetrahydrofuran (THF).
- Add phosphorus oxychloride (POCl₃) in a 1.0-1.5 molar equivalent to the alcohol.

- Heat the reaction mixture to 35-45°C and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction with water.
- Extract the product with a suitable organic solvent, such as ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-chloro-4-methoxybenzyl chloride.

Step 2: Formation of the Quaternary Ammonium Salt^[4]

- Dissolve the crude 3-chloro-4-methoxybenzyl chloride from the previous step in ethanol.
- Add hexamethylenetetramine (urotropine) in a 1.0-1.2 molar equivalent.
- Heat the mixture to 60-75°C to facilitate the formation of the quaternary ammonium salt.

Step 3: Hydrolysis to 3-chloro-4-methoxybenzenemethanamine

- The quaternary ammonium salt is hydrolyzed by the addition of hydrochloric acid.
- The reaction mixture is heated to complete the hydrolysis.
- Following hydrolysis, the pH of the solution is adjusted to be basic to liberate the free amine.
- The final product, 3-chloro-4-methoxybenzenemethanamine, is then isolated through extraction and purification.



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Caption: Synthesis of 3-chloro-4-methoxybenzenemethanamine.

Analytical Methodologies

The characterization and purity assessment of **(3-chloro-4-methoxyphenyl)methanol** and its derivatives can be achieved using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific protocols for the title compound are not detailed in the searched literature, the following are generalizable methods for related compounds.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a suitable technique for the quantification and purity analysis of **(3-chloro-4-methoxyphenyl)methanol**.

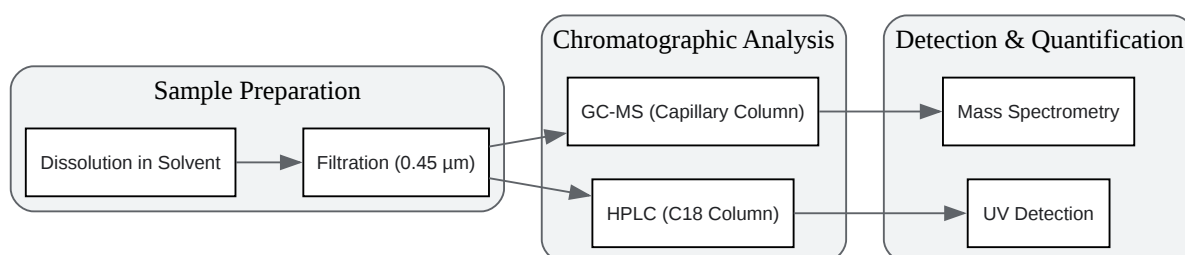
- Sample Preparation:
 - Prepare a stock solution of the sample in a suitable solvent like methanol.
 - Perform serial dilutions with the mobile phase to create working standards and sample solutions within the desired concentration range.
 - Filter all solutions through a 0.45 µm syringe filter before injection.
- Instrumentation and Conditions:
 - Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
 - Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., 0.1% formic acid in water).
 - Flow Rate: Typically around 1.0 mL/min.
 - Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.

- Sample Preparation:

- Dissolve the sample in a volatile solvent such as methanol or dichloromethane.
- Derivatization may be necessary for compounds with poor thermal stability or peak shape, although direct injection is often feasible for benzyl alcohols.
- Instrumentation and Conditions:
 - GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Carrier Gas: Helium at a constant flow rate.
 - Temperature Program: An appropriate temperature gradient to ensure separation of the analyte from impurities.
 - MS Detector: Electron ionization (EI) is typically used, with mass spectra recorded over a suitable m/z range.



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Caption: General Analytical Workflow.

Biological Activity and Toxicological Information

Biological Activity

Direct experimental data on the biological activity, mechanism of action, and signaling pathways of **(3-chloro-4-methoxyphenyl)methanol** is not readily available in the current literature. However, studies on related substituted benzyl alcohols have reported various biological effects, including antibacterial and antifungal properties.^[5] For instance, compounds

like 3,4-dichlorobenzyl alcohol have shown inhibitory effects against microorganisms.[5] Furthermore, other substituted benzyl alcohol derivatives have been investigated for their potential as antioxidants and their effects on cell growth and inflammation. For example, 3,5-dihydroxy-4-methoxybenzyl alcohol has demonstrated antioxidant and anti-inflammatory properties in vitro.[6][7] The biological activity of substituted benzyl alcohols is highly dependent on the nature and position of the substituents on the benzene ring. The lack of specific data for **(3-chloro-4-methoxyphenyl)methanol** highlights a gap in the current research and presents an opportunity for future pharmacological studies.

Toxicological Information

Based on available safety data, **(3-chloro-4-methoxyphenyl)methanol** is classified as harmful if swallowed and causes serious eye irritation. It is labeled with the GHS07 pictogram and a "Warning" signal word. Standard precautionary measures, such as wearing protective gloves, clothing, and eye protection, should be followed when handling this compound.

Conclusion

(3-chloro-4-methoxyphenyl)methanol is a commercially available substituted benzyl alcohol with well-defined physicochemical properties. It serves as a key synthetic intermediate, most notably in the production of precursors for the API Avanafil. While detailed protocols for its synthetic applications are available, there is a significant lack of data regarding its direct biological activity and mechanism of action. This technical guide provides a foundation for researchers working with this compound and underscores the need for further investigation into its potential pharmacological properties.

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